Tetrabromoethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79-28-7 |

|---|---|

Molecular Formula |

C2Br4 |

Molecular Weight |

343.64 g/mol |

IUPAC Name |

1,1,2,2-tetrabromoethene |

InChI |

InChI=1S/C2Br4/c3-1(4)2(5)6 |

InChI Key |

OVRRJBSHBOXFQE-UHFFFAOYSA-N |

SMILES |

C(=C(Br)Br)(Br)Br |

Canonical SMILES |

C(=C(Br)Br)(Br)Br |

boiling_point |

226.0 °C |

melting_point |

56.5 °C |

Other CAS No. |

79-28-7 |

Origin of Product |

United States |

Foundational & Exploratory

Tetrabromoethylene (CAS No. 79-28-7): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabromoethylene (CAS No. 79-28-7), a halogenated hydrocarbon with applications in organic synthesis and material science. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, toxicological profile, and potential relevance in the field of drug development.

Chemical and Physical Properties

This compound, systematically named 1,1,2,2-tetrabromoethene, is a dense, colorless crystalline solid.[1][2] Its high density is a notable characteristic, primarily attributed to the presence of four bromine atoms in its structure.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79-28-7 | [1] |

| Molecular Formula | C₂Br₄ | [1] |

| Molecular Weight | 343.64 g/mol | [2] |

| Appearance | Colorless crystals | [1][3] |

| Melting Point | 50 °C (122 °F; 323 K) | [1] |

| Boiling Point | 226 °C (439 °F; 499 K) | [1] |

| Density | ~2.76 g/cm³ (estimate) | [3] |

| IUPAC Name | 1,1,2,2-tetrabromoethene | [1] |

| Synonyms | Perbromoethylene, Tetrabromoethene | [1][3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving the bromination of acetylene (B1199291) or the dehydrobromination of pentabromoethane (B1585512).[1]

Synthesis from Acetylene and Bromine

General Industrial Synthesis Workflow

Dehydrobromination of Pentabromoethane

Another established method is the dehydrobromination of pentabromoethane.[1] This elimination reaction is typically achieved by treating pentabromoethane with a base. A detailed experimental protocol for this specific transformation could not be located in the reviewed literature.

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹³C NMR | No experimental data found. The chemical shift for the sp² carbons is predicted to be in the range of 115-140 ppm. | [5] |

| Infrared (IR) | Vapor phase spectrum available on NIST WebBook. | [6] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available on NIST WebBook. | [6] |

Toxicological Profile

Table 3: Toxicological Data for 1,1,2,2-Tetrabromoethane (B165195) (CAS No. 79-27-6)

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1200 mg/kg | [7] |

| LC50 | Rat | Inhalation (4h) | 549 mg/m³ | [7] |

| LD50 | Rat | Dermal | 5250 mg/kg | [7] |

| LD50 | Mouse | Oral | 269 mg/kg | [7] |

| LD50 | Rabbit | Oral | 400 mg/kg | [7] |

Halogenated hydrocarbons are known to exhibit hepatotoxicity, and it is plausible that this compound shares this characteristic. The mechanism of liver injury for many halogenated compounds involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to cellular damage.

Postulated Metabolic Pathway Leading to Hepatotoxicity

The following diagram illustrates a generalized pathway for the metabolic activation of halogenated ethylenes by cytochrome P450, which is a key mechanism in their associated hepatotoxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethene, 1,1,2,2-tetrabromo- | C2Br4 | CID 66232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 79-28-7 [chemicalbook.com]

- 4. 1,1,2,2-Tetrabromoethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,1,2,2-Tetrabromoethane | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Tetrabromoethylene: A Technical Overview of its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Bonding

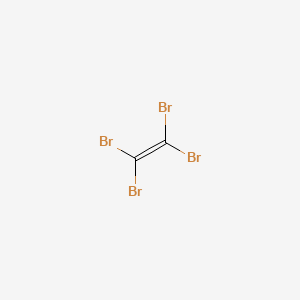

The chemical structure of tetrabromoethylene is characterized by a carbon-carbon double bond (C=C) with two bromine atoms attached to each carbon atom (Br₂C=CBr₂).[1]

Molecular Geometry:

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around each carbon atom is trigonal planar. The molecule as a whole is expected to be planar, with the two CBr₂ groups lying in the same plane.

Bonding:

-

Carbon-Carbon Double Bond: The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The sigma bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The pi bond is formed by the sideways overlap of the unhybridized p orbitals on each carbon atom. This double bond restricts rotation around the C-C axis, contributing to the planarity of the molecule.

-

Carbon-Bromine Bonds: The four carbon-bromine (C-Br) bonds are sigma bonds formed from the overlap of sp² hybrid orbitals of the carbon atoms and the p orbitals of the bromine atoms. The high electronegativity of bromine polarizes the C-Br bonds, with the bromine atoms carrying a partial negative charge and the carbon atoms a partial positive charge.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂Br₄ | [1] |

| Molar Mass | 343.638 g·mol⁻¹ | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 50 °C (122 °F; 323 K) | [1] |

| Boiling Point | 226 °C (439 °F; 499 K) | [1] |

| Magnetic Susceptibility (χ) | -114.8·10⁻⁶ cm³·mol⁻¹ | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the readily available literature. However, several established methods are described.

Synthesis from Acetylene (B1199291) and Bromine:

One common method involves the multi-step reaction of acetylene with bromine.[1] A general procedure for a related compound, 1,1,2,2-tetrabromoethane, involves the direct addition of acetylene to bromine, often in a controlled manner to manage the exothermic reaction. The resulting tetrabromoethane can then be dehydrobrominated to yield this compound. A detailed protocol for the direct synthesis of this compound would require careful control of stoichiometry and reaction conditions to favor the desired product and avoid the formation of saturated byproducts.

Dehydrobromination of Pentabromoethane (B1585512):

Another reported method is the dehydrobromination of pentabromoethane.[1] This elimination reaction typically involves treating pentabromoethane with a base to remove a molecule of hydrogen bromide (HBr), resulting in the formation of the C=C double bond of this compound.

Other Methods:

Other reported synthetic routes include the bromination of dibromoethylene in chloroform (B151607) and the reaction of mercuric acetylide with bromine.[1]

Visualizations

Chemical Structure of this compound

The following diagram illustrates the planar structure of the this compound molecule, with the expected trigonal planar geometry around each carbon atom.

Caption: Chemical structure of this compound.

Reaction of this compound with Fuming Nitric Acid

This compound reacts with fuming nitric acid to yield tribromoacetyl bromide.[1] This reaction represents an oxidative cleavage of the carbon-carbon double bond.

Caption: Reaction of this compound.

Potential Fungicidal Mechanism of Action

This compound is reported to have potential as a fungicide.[1] While the specific mechanism of action for this compound is not well-documented, many halogenated fungicides act as multi-site inhibitors, disrupting various cellular processes in fungi. A generalized pathway is illustrated below.

Caption: Generalized fungicidal mechanisms.

Conclusion

This compound is a fully brominated alkene with a planar molecular structure. Its chemistry is dominated by the reactive carbon-carbon double bond and the polarized carbon-bromine bonds. While detailed experimental data on its intramolecular geometry is scarce in the public domain, its synthesis and some of its chemical reactions are known. Its potential as a fungicide suggests avenues for further research, particularly in elucidating its specific mechanism of action, which could be valuable for the development of new agrochemicals or therapeutic agents. Further crystallographic or gas-phase diffraction studies would be invaluable in providing a more precise understanding of its molecular structure.

References

An In-depth Technical Guide to Tetrabromoethylene

Tetrabromoethylene (C₂Br₄) is a fully brominated derivative of ethylene.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1,1,2,2-tetrabromoethene, is a dense, non-flammable compound.[2][3] Under standard conditions, it exists as colorless crystals or a colorless to pale yellow liquid with a pungent, camphor-like odor.[1][3][4][5][6] Its high density is a notable characteristic, making it significantly denser than water.[3]

| Property | Value |

| Molecular Formula | C₂Br₄[2][3][4][5][7] |

| Molecular Weight | 343.64 g/mol [2][3][5] |

| CAS Number | 79-28-7[2][3] |

| Appearance | Colorless crystals or a colorless to pale yellow liquid[1][3][5] |

| Melting Point | 50-57.5 °C[1][4] |

| Boiling Point | 226-227 °C[1][4] |

| Density | Approximately 2.756 - 3 g/mL[3][4] |

| Synonyms | Tetrabromoethene, Perbromoethene[1][2] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The selection of a specific protocol may depend on the available starting materials and desired scale.

1. Bromination of Acetylene (B1199291): This method involves the multi-step reaction of acetylene with bromine to produce this compound.[1][3] The reaction must be carefully controlled to manage its exothermicity.

2. Dehydrobromination of Pentabromoethane (B1585512): This process involves the elimination of a molecule of hydrogen bromide from pentabromoethane to yield the target compound.[1][3] This reaction is a common method for creating unsaturated bromo-compounds.[8]

3. Oxybromination of Butane (B89635): In this industrial process, butane is reacted with free oxygen and bromine under specific catalytic conditions to produce this compound.[1][3]

4. Reaction of Mercuric Acetylide with Bromine: This is another documented method for the formation of this compound.[1][3]

Key Chemical Reactions

This compound's reactivity is characterized by its carbon-carbon double bond and the presence of four bromine atoms, making it susceptible to various chemical transformations.

-

Formation of Tribromoacetyl Bromide : When treated with fuming nitric acid, this compound undergoes oxidation and rearrangement to yield tribromoacetyl bromide.[1][3]

-

Debromination : The compound can be converted back to acetylene through a debromination reaction using a reducing agent such as zinc.[3]

Applications in Research and Industry

While the use of many halogenated hydrocarbons is declining due to environmental and safety concerns, this compound has specific applications in various fields.

-

Organic Synthesis : It serves as a precursor and intermediate in the synthesis of other organic compounds.[2][6]

-

Mineral Separation : Due to its high density, it has been used in the mining industry for the separation of minerals through floatation processes.[1][3]

-

Solvent : It can act as a solvent for fats, oils, and waxes.[3]

-

Biocidal Agent : There is potential for its use as a fungicide and bactericide in agricultural applications to protect fruits from microbial contamination.[1][3]

-

Drug Development : While not a drug itself, halogenated compounds like this compound are of interest in medicinal chemistry. The introduction of bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Radiobrominated probes are used in PET and SPECT imaging to study drug-receptor interactions in vivo, which is a crucial part of the drug development process.[9]

Safety and Handling

This compound is considered a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity : It is toxic and acts as an irritant and anesthetic.[4] Chronic exposure may cause liver damage.[10]

-

Handling : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11][12][13] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents and chemically active metals.[3]

-

Disposal : Waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[13] Discharge into the environment should be avoided.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethene, 1,1,2,2-tetrabromo- | C2Br4 | CID 66232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 79-28-7 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 79-28-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 79-28-7 | Benchchem [benchchem.com]

- 9. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,1,2,2-Tetrabromoethane | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 79-28-7 Name: this compound [xixisys.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of Tetrabromoethylene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrabromoethylene (C₂Br₄), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data for easy reference.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Estimated Chemical Shift (δ) in ppm | Multiplicity |

| ¹³C | 115 - 125 | Singlet |

Note: This is an estimated range. The actual chemical shift may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of C-H stretching vibrations and the presence of vibrations associated with the C=C double bond and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1500 - 1600 | Medium-Weak | C=C Stretch |

| ~500 - 700 | Strong | C-Br Stretch |

Note: The specific peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and isotopic distribution of bromine. The presence of four bromine atoms leads to a characteristic isotopic pattern for the molecular ion and its fragments.[1]

| m/z | Relative Abundance | Assignment |

| 340, 342, 344, 346, 348 | Variable | [M]⁺ (Molecular Ion Cluster) |

| 261, 263, 265, 267 | Variable | [M-Br]⁺ |

| 182, 184, 186 | Variable | [M-2Br]⁺ or [C₂Br₂]⁺ |

| 103, 105 | Variable | [CBr]⁺ |

Note: The relative abundances of the isotopic peaks are determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to determine the chemical shift of the carbon atoms.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 50-100 mg of solid this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse sequence (e.g., a 30° or 45° pulse angle).

-

Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A relaxation delay (d1) of 2-5 seconds is recommended to ensure full relaxation of the quaternary carbons.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Apply baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Identify and report the chemical shift of the this compound signal.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups and characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column like DB-5ms).

-

Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and the GC-MS transfer line temperature appropriately (e.g., 250 °C).

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

-

The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak cluster and the major fragment ions.

-

Analyze the isotopic pattern of the bromine-containing ions.

-

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Spectroscopic analysis workflow.

References

Tetrabromoethylene Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

As of the latest literature review, a comprehensive, tabulated dataset of tetrabromoethylene's solubility in various organic solvents at different temperatures is not available. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine these values. For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a structured format as exemplified in Table 1.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Example: Acetone | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Diethyl Ether | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Chloroform | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Benzene | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

| Example: Hexane | 25 | Data to be determined | Data to be determined | Isothermal Saturation |

Experimental Protocol: Determination of this compound Solubility by the Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of solid this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Vacuum oven or desiccator

-

(Optional) Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrumentation for concentration analysis.

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume or mass of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the solution in a fume hood. This can be done at room temperature or with gentle heating. A rotary evaporator can also be used for faster evaporation.

-

Once the solvent has evaporated, place the vial containing the solid residue in a vacuum oven or desiccator to remove any remaining solvent until a constant weight is achieved.

-

Weigh the vial with the dry, solid residue.

-

The mass of the dissolved this compound is the final weight of the vial with residue minus the initial weight of the empty vial.

-

The solubility can then be calculated in g/100 mL or other desired units based on the initial volume of the saturated solution and the mass of the residue.

-

-

Chromatographic Method (GC/HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (e.g., GC with a suitable detector).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

-

3.3. Data Reporting

For each solvent and temperature combination, the experiment should be repeated multiple times (e.g., triplicate) to ensure the reproducibility of the results. The average solubility and the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Tetrabromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of tetrabromoethylene (C₂Br₄). Due to a scarcity of experimental data for this specific compound, this guide relies on high-level computational chemistry studies, which offer reliable predictions of these properties. This document presents the available data in a structured format, details the experimental protocols relevant to determining these properties for similar compounds, and provides visualizations of key chemical transformations.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following data has been compiled from high-level theoretical calculations, primarily from the Active Thermochemical Tables (ATcT), which represent a state-of-the-art approach to obtaining accurate and reliable thermochemical values by combining computational methods with available experimental data.[1]

Quantitative Data Summary

The table below summarizes the key thermodynamic parameters for gaseous this compound at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Value | Units | Source |

| Standard Enthalpy of Formation (gas) | ΔfH° | 190.3 ± 2.2 | kJ/mol | Active Thermochemical Tables[1] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | Data not available in searches | kJ/mol | - |

| Standard Molar Entropy (gas) | S° | Data not available in searches | J/(mol·K) | - |

| Molar Heat Capacity at Constant Pressure (gas) | Cp | Data not available in searches | J/(mol·K) | - |

Note: While a precise value for the standard enthalpy of formation is available from a highly reliable source, values for the standard Gibbs free energy of formation, standard molar entropy, and heat capacity for this compound were not found in the conducted research. These values can be computationally estimated using established quantum chemistry methods.

Experimental Protocols

Determination of Enthalpy of Formation: Moving-Bomb Calorimetry

The standard enthalpy of formation of an organic bromine compound is typically determined indirectly by measuring its enthalpy of combustion using a specialized technique known as moving-bomb calorimetry.[2]

Methodology:

-

Sample Preparation: A precisely weighed sample of pure, liquid this compound is encapsulated in a combustible container of known heat of combustion (e.g., a polyester (B1180765) bag).

-

Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (often made of special alloys like Hastelloy). A fuse wire (e.g., platinum or cotton) is connected to ignition electrodes and positioned to ignite the sample. A small, accurately measured amount of a reducing solution (such as arsenious oxide solution) is added to the bomb to ensure that all bromine produced during combustion is converted to bromide ions (Br⁻) in the final solution.

-

Combustion Process: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter, a container with a precisely known quantity of water and a stirrer. The entire apparatus is allowed to reach thermal equilibrium.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The "moving" or "rotating" aspect of the calorimeter ensures that the bomb's internal contents are thoroughly mixed, promoting a complete and uniform reaction and dissolution of the products.

-

Analysis of Products: After the combustion, the bomb is depressurized, and the liquid contents are analyzed to determine the concentration of hydrobromic acid and any unreacted reducing agent. The amount of nitric acid formed from residual nitrogen in the oxygen is also quantified.

-

Calculation: The total heat released during the combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and fuse wire, and for the heats of formation of nitric and hydrobromic acids. From this corrected heat of combustion, the standard enthalpy of formation of this compound can be calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr(aq)).

Determination of Phase Change Enthalpies: Differential Scanning Calorimetry (DSC)

Enthalpies of fusion (solid to liquid) and vaporization (liquid to gas) can be determined using differential scanning calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant, programmed rate over a temperature range that encompasses the phase transition of interest (melting or boiling).

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. During a phase transition, an endothermic process for melting or vaporization, the sample requires more heat input than the reference. This is recorded as a peak in the DSC thermogram.

-

Calculation: The area under the peak in the thermogram is directly proportional to the enthalpy change of the transition. The instrument is calibrated using a standard material with a known enthalpy of fusion or vaporization. By integrating the peak area for the this compound sample, the enthalpy of fusion or vaporization can be quantitatively determined.

Chemical Transformations of this compound

This compound participates in several key chemical reactions. Understanding these pathways is essential for its application in organic synthesis and for predicting its behavior in various chemical environments.

Synthesis of this compound

One common laboratory synthesis of this compound involves the dehydrobromination of pentabromoethane. This elimination reaction is typically carried out using a strong base.

Caption: Synthesis of this compound via Dehydrobromination.

Oxidation of this compound

This compound can be oxidized, for example, by treatment with fuming nitric acid. This reaction leads to the formation of tribromoacetyl bromide.

Caption: Oxidation of this compound.

References

Theoretical Deep Dive into the Electronic Landscape of Tetrabromoethylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄), a halogenated hydrocarbon, presents a unique electronic structure shaped by the interplay of its carbon-carbon double bond and the presence of four electronegative bromine atoms. Understanding this electronic architecture is pivotal for predicting its reactivity, spectroscopic properties, and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of theoretical studies on the electronic structure of this compound, presenting key quantitative data, detailing the computational methodologies employed, and illustrating fundamental concepts through visual diagrams.

Electronic Properties of this compound

Theoretical investigations into the electronic structure of this compound have primarily focused on determining its ionization potentials, which correspond to the energies required to remove an electron from different molecular orbitals. These values provide direct insight into the molecule's electronic energy levels.

One of the foundational theoretical studies on this compound employed many-body Green's function theory to calculate its ionization potentials. The results from this work, alongside experimental values obtained from photoelectron spectroscopy, are summarized in the table below.

| Molecular Orbital | Symmetry | Theoretical Ionization Potential (eV) | Experimental Ionization Potential (eV) |

| 4b₁ᵤ | π | 9.48 | 9.35 |

| 3b₃ᵤ | n | 10.66 | 10.5 |

| 1aᵤ | n | 10.96 | 10.8 |

| 3b₂ᵤ | n | 11.38 | 11.45 |

| 4aᵧ | n | 11.59 | 11.45 |

| 1b₂ᵧ | n | 12.00 | 11.9 |

| 2b₃ᵤ | σ | 12.82 | 12.7 |

| 2b₂ᵤ | σ | 14.15 | 13.9 |

| 3aᵧ | σ | 15.35 | 15.3 |

| 1b₁ᵧ | σ | 16.58 | 16.3 |

| 2b₁ᵤ | σ | 18.06 | 18.1 |

| 1b₃ᵧ | σ | 19.88 | - |

| 2aᵧ | σ | 21.05 | - |

n denotes non-bonding orbitals, primarily localized on the bromine atoms. π and σ denote pi and sigma bonding orbitals, respectively.

Theoretical and Experimental Protocols

The determination of the electronic structure of molecules like this compound relies on a combination of experimental techniques and sophisticated computational methods.

Experimental Methodology: Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a key experimental technique used to measure the ionization potentials of molecules. In a typical PES experiment, a sample is irradiated with monochromatic radiation, causing the ejection of electrons. The kinetic energy of these photoejected electrons is measured, and by conserving energy, the binding energy of the electron in the molecule can be determined.

A common experimental setup involves a gas-phase sample of this compound being irradiated with He(I) resonance radiation (21.22 eV). The ejected electrons are then passed through an electrostatic analyzer to measure their kinetic energy.

Computational Methodology: An Overview

Many-Body Green's Function Theory: This advanced quantum mechanical method was used to obtain the theoretical ionization potentials presented in the table above. It is a powerful tool for accurately predicting electron binding energies by considering electron correlation effects. The general workflow for such a calculation is outlined below.

Density Functional Theory (DFT): While the presented data is from Green's function theory, Density Functional Theory (DFT) is a more commonly used method in modern computational chemistry for studying the electronic structure of molecules. A typical DFT calculation to investigate this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A popular and effective combination of functional and basis set for such a task is B3LYP with a 6-311G* basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the overall molecular orbital structure. Time-dependent DFT (TD-DFT) can be further employed to calculate electronic excitation energies and simulate UV-Vis spectra.

The logical relationship for a typical DFT study is illustrated below.

Molecular Orbital Analysis

The electronic properties of this compound are dictated by the nature and energy of its molecular orbitals. The highest occupied molecular orbital (HOMO) is of particular interest as it represents the orbital from which an electron is most easily removed, and the lowest unoccupied molecular orbital (LUMO) is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is the π orbital of the C=C double bond, while the LUMO is the corresponding π* antibonding orbital. The presence of the electron-withdrawing bromine atoms influences the energies of these and other orbitals. A simplified representation of the frontier molecular orbitals is depicted below.

An In-depth Technical Guide to the Synthesis of Tetrabromoethylene from Acetylene and Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabromoethylene from acetylene (B1199291) and bromine. The process involves a two-step reaction pathway: the initial bromination of acetylene to form the intermediate 1,1,2,2-tetrabromoethane (B165195), followed by the dehydrobromination of this intermediate to yield the final product, this compound. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthesis, intended for use by researchers and professionals in the fields of chemistry and drug development.

Synthesis Overview

The conversion of acetylene to this compound is a sequential process involving an addition reaction followed by an elimination reaction.

Step 1: Bromination of Acetylene

Acetylene (C₂H₂) reacts with an excess of bromine (Br₂) to yield 1,1,2,2-tetrabromoethane (C₂H₂Br₄). This is an electrophilic addition reaction where the triple bond of acetylene is saturated with bromine atoms.

Step 2: Dehydrobromination of 1,1,2,2-Tetrabromoethane

The intermediate, 1,1,2,2-tetrabromoethane, is then treated with a strong base to eliminate two molecules of hydrogen bromide (HBr), resulting in the formation of this compound (C₂Br₄).

Below is a logical diagram illustrating the overall synthesis pathway.

Caption: Overall synthesis pathway from acetylene to this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants, intermediate, and final product is provided in the table below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Acetylene | C₂H₂ | 26.04 | -80.8 | -84 (sublimes) | 0.001097 (gas) |

| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | 3.1028 |

| 1,1,2,2-Tetrabromoethane | C₂H₂Br₄ | 345.65 | 0.1 | 243.5 | 2.967[1] |

| This compound | C₂Br₄ | 343.64 | 55-57 | 226-227[2] | ~2.98 |

Experimental Protocols

Step 1: Synthesis of 1,1,2,2-Tetrabromoethane

This procedure details the direct bromination of acetylene to form 1,1,2,2-tetrabromoethane.[3]

Materials:

-

Acetylene gas (purified)

-

Bromine

-

Water

-

Dilute alkali solution (e.g., sodium carbonate solution)

Equipment:

-

Glass-lined reactor equipped with a gas inlet, pressure gauge, and temperature control

-

Stirring apparatus

-

Washing and separation funnels

Procedure:

-

Charge the glass-lined reactor with bromine and a small amount of water to act as a seal, preventing bromine evaporation.

-

Slowly introduce purified acetylene gas into the reactor.

-

Maintain the reaction temperature between 50-60°C and the pressure between 0.02–0.05 MPa.[3]

-

Continue the reaction for 5-7 hours.[3] The reaction mixture will gradually turn from a reddish-brown to a yellow color.

-

Upon completion, transfer the reaction mixture to a separation funnel and wash it with a dilute alkali solution to neutralize any remaining hydrobromic acid.

-

Separate the lower organic layer and wash it with water until the washings are neutral.

-

The resulting lower layer is 1,1,2,2-tetrabromoethane.

Factors Influencing the Reaction:

-

Stoichiometry: A slight excess of acetylene (1-5%) is recommended to ensure the complete consumption of bromine and minimize impurities.[3] A large excess of acetylene can lead to the formation of byproducts such as dibromoethylene and tribromoethane.[3]

-

Light: The reaction can be promoted by illumination with visible or ultraviolet light, which can shorten the reaction time.[3]

The following diagram illustrates the experimental workflow for this step.

Caption: Experimental workflow for the synthesis of 1,1,2,2-tetrabromoethane.

Step 2: Synthesis of this compound via Dehydrobromination

This section describes the elimination of hydrogen bromide from 1,1,2,2-tetrabromoethane to produce this compound. This reaction is typically achieved by using a strong base.

General Procedure: While a specific detailed protocol with precise quantities for the dehydrobromination of 1,1,2,2-tetrabromoethane to this compound is not readily available in the searched literature, a general method can be inferred from the dehydrohalogenation of similar compounds. The reaction is typically carried out by refluxing the haloalkane with a strong base in an alcoholic solvent.

Materials:

-

1,1,2,2-Tetrabromoethane

-

A strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide)

-

An alcoholic solvent (e.g., ethanol (B145695) or methanol)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separation funnel

-

Distillation apparatus or recrystallization setup

Conceptual Procedure:

-

Dissolve 1,1,2,2-tetrabromoethane in an alcoholic solvent in a round-bottom flask.

-

Add a stoichiometric excess of a strong base (e.g., alcoholic KOH).

-

Heat the mixture to reflux for a sufficient period to ensure complete reaction.

-

After cooling, the reaction mixture would typically be poured into water to precipitate the organic product.

-

The crude this compound can then be collected by filtration and purified.

Purification: this compound is a solid at room temperature and can be purified by recrystallization from a suitable solvent.

The logical relationship for the dehydrobromination step is shown below.

Caption: Logical diagram of the dehydrobromination of 1,1,2,2-tetrabromoethane.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from acetylene and bromine. Note that specific yield data can vary significantly based on the exact experimental conditions and scale of the reaction.

| Parameter | Step 1: Bromination | Step 2: Dehydrobromination |

| Reactants | Acetylene, Bromine | 1,1,2,2-Tetrabromoethane, Strong Base (e.g., KOH) |

| Solvent | Water (as a seal) | Ethanol or Methanol |

| Temperature | 50-60°C[3] | Reflux temperature of the solvent |

| Pressure | 0.02–0.05 MPa[3] | Atmospheric |

| Reaction Time | 5-7 hours[3] | Varies (typically several hours) |

| Catalyst | None required (can be promoted by light)[3] | None typically required |

| Typical Yield | High (approaching quantitative under optimal conditions) | Moderate to high |

Conclusion

The synthesis of this compound from acetylene and bromine is a well-established two-step process. The initial bromination of acetylene to 1,1,2,2-tetrabromoethane is a high-yielding addition reaction. The subsequent dehydrobromination of the intermediate using a strong base provides the final product. Careful control of reaction parameters, particularly the stoichiometry of reactants in the first step and the choice of base and solvent in the second, is crucial for maximizing the yield and purity of this compound. This guide provides the fundamental knowledge and experimental framework for researchers to successfully synthesize this valuable compound for various applications in organic chemistry and materials science.

References

An In-depth Technical Guide to the Dehydrobromination of Pentabromoethane to Tetrabromoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dehydrobromination of pentabromoethane (B1585512) presents a direct and effective pathway for the synthesis of tetrabromoethylene, a valuable precursor and intermediate in organic synthesis. This technical guide provides a comprehensive overview of this elimination reaction, with a focus on a well-documented experimental protocol utilizing a strong base. This document includes detailed methodologies, quantitative data summarized for clarity, and visual representations of the reaction pathway and experimental workflow to aid in laboratory application.

Introduction

This compound (C₂Br₄) is a fully brominated alkene with applications in various fields of chemistry. Its synthesis from pentabromoethane (C₂HBr₅) via dehydrobromination is a classical elimination reaction involving the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a carbon-carbon double bond.[1] This guide focuses on a specific, high-yield method for this transformation.

Reaction Mechanism and Signaling Pathway

The dehydrobromination of pentabromoethane is typically facilitated by a strong base, such as sodium hydroxide (B78521). The reaction proceeds through an E2 (elimination, bimolecular) mechanism. The hydroxide ion (⁻OH) acts as a base, abstracting a proton from the carbon atom adjacent to the carbon bearing a bromine atom. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as a leaving group, resulting in the formation of a π-bond and yielding this compound.

Caption: Reaction pathway for the dehydrobromination of pentabromoethane.

Experimental Protocols

A documented procedure for the dehydrobromination of pentabromoethane to this compound has been reported to achieve a high yield.[1] The following protocol is based on this method.

3.1. Materials and Reagents

-

Pentabromoethane (C₂HBr₅)

-

16 M aqueous solution of sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Deionized water

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the desired amount of pentabromoethane.

-

Addition of Base: At room temperature, add the 16 M aqueous solution of sodium hydroxide to the pentabromoethane.

-

Reaction: Stir the biphasic mixture vigorously for several hours. The original report suggests a reaction time of 5 hours.[1]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer with deionized water to remove any residual sodium hydroxide and sodium bromide.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by recrystallization or distillation.

-

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the described dehydrobromination reaction.[1]

| Reactant | Reagent | Solvent | Reaction Time | Yield |

| Pentabromoethane | 16 M aq. NaOH | None (aqueous) | 5 hours | 81% |

Physical and Chemical Properties

The table below lists the relevant physical and chemical properties of the reactant and product.

| Property | Pentabromoethane (C₂HBr₅) | This compound (C₂Br₄) |

| Molar Mass | 424.55 g/mol | 343.64 g/mol |

| Appearance | - | Colorless crystals |

| Melting Point | - | 56.5 °C |

| Boiling Point | - | 226.0 °C |

Safety Considerations

-

Pentabromoethane: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Hydroxide (16 M): This is a highly corrosive solution. Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves and splash goggles.

-

This compound: Handle in a well-ventilated area. Avoid inhalation of dust or vapors.

-

Diethyl Ether: Highly flammable. Work in a fume hood and avoid any sources of ignition.

Conclusion

The dehydrobromination of pentabromoethane using a concentrated aqueous solution of sodium hydroxide is a straightforward and high-yielding method for the synthesis of this compound. This guide provides the necessary details for the replication of this procedure in a laboratory setting. Researchers should adhere to all safety precautions when handling the involved reagents. Further optimization of reaction conditions, such as temperature and reaction time, may be possible to improve the yield and purity of the final product.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Tetrabromoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄), a fully brominated alkene, possesses unique electronic and steric properties that dictate its reactivity. The electron-withdrawing nature of the four bromine atoms renders the carbon-carbon double bond electron-deficient, making it susceptible to nucleophilic attack rather than typical electrophilic addition reactions common to alkenes. This guide provides a comprehensive overview of the known electrophilic and nucleophilic substitution reactions of this compound, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Electrophilic Substitution Reactions

Due to the electron-poor nature of the double bond, this compound is generally unreactive towards common electrophiles. However, under harsh conditions with strong electrophilic reagents, reactions can be induced.

Reaction with Fuming Nitric Acid

A notable electrophilic reaction of this compound is its reaction with fuming nitric acid (HNO₃/N₂O₄) to yield tribromoacetyl bromide.[1] This reaction is not a simple substitution at the double bond but rather an oxidative cleavage process.

Reaction:

C₂Br₄ + fuming HNO₃ → Br₃C-COBr + other products

Plausible Mechanism:

The precise mechanism is not well-documented in readily available literature, but a plausible pathway involves the initial electrophilic attack of a nitronium ion (NO₂⁺) or a related electrophilic nitrogen oxide species present in fuming nitric acid on the double bond. This is likely followed by a series of steps involving the formation of an unstable intermediate that undergoes oxidative cleavage and rearrangement to form the tribromoacetyl bromide.

Experimental Protocol: Synthesis of Tribromoacetyl Bromide

Materials:

-

This compound

-

Fuming nitric acid

-

Glass reaction vessel with a reflux condenser and a gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add this compound to a reaction vessel.

-

Slowly add fuming nitric acid to the reaction vessel with cooling and stirring.

-

Gently heat the mixture to initiate the reaction. The reaction is often vigorous and may release toxic fumes, requiring careful temperature control and an appropriate gas trap.

-

After the initial reaction subsides, continue heating under reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Isolate the tribromoacetyl bromide from the reaction mixture, likely through distillation. The product is a dense, colorless liquid.

Quantitative Data:

Specific yield and reaction condition data for this reaction are not available in the reviewed literature.

Logical Workflow for the Synthesis of Tribromoacetyl Bromide

Caption: Workflow for the synthesis of tribromoacetyl bromide.

Nucleophilic Substitution Reactions

The electron-deficient nature of the double bond in this compound makes it a potential substrate for nucleophilic attack. However, direct nucleophilic vinylic substitution (SɴV) on unactivated vinylic halides is generally a difficult process. The reaction of this compound with nucleophiles is expected to proceed primarily through an addition-elimination mechanism .

In this mechanism, the nucleophile first adds to one of the carbon atoms of the double bond, breaking the π-bond and forming a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing bromine atoms. In the second step, a bromide ion is eliminated from the adjacent carbon, reforming the double bond and resulting in a net substitution product.

General Mechanism of Addition-Elimination:

References

The Reactivity of Tetrabromoethylene with Strong Oxidizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of tetrabromoethylene (C₂Br₄) with various strong oxidizing agents. This compound, a fully brominated alkene, exhibits a range of reactions at its carbon-carbon double bond, leading to cleavage and the formation of various oxidized products. Understanding these reactions is crucial for its safe handling, use in synthesis, and for predicting potential incompatibilities. This document provides a summary of known reactions, experimental protocols where available, and discusses potential reactivity based on analogous compounds.

Reaction with Fuming Nitric Acid

Reaction and Stoichiometry

The overall reaction can be represented as:

C₂Br₄ + 2HNO₃ (fuming) → 2CBr₃C(O)Br + N₂O₃ + H₂O (unbalanced)

The reaction involves the breaking of the carbon-carbon double bond and the formation of a carbonyl and a carbon-bromine bond on each resulting fragment.

Postulated Experimental Protocol

The following is a representative, general laboratory procedure for the oxidation of an alkene with fuming nitric acid. This is a postulated protocol and should be treated with extreme caution and adapted based on rigorous safety assessments.

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. The flask should be placed in a cooling bath (e.g., ice-water).

-

Charge the flask with this compound dissolved in a suitable inert solvent (e.g., dichloromethane).

-

Slowly add fuming nitric acid dropwise from the dropping funnel to the stirred solution, maintaining the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude tribromoacetyl bromide can be purified by distillation under reduced pressure.

Safety Note: Fuming nitric acid is extremely corrosive and a powerful oxidizing agent. Reactions with organic compounds can be highly exothermic and may lead to vigorous, uncontrolled reactions or explosions.[2][3] All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Reactivity with Potassium Permanganate (B83412)

Direct experimental data on the reaction of this compound with potassium permanganate (KMnO₄) is limited in the available literature. However, extensive studies on the oxidation of its chlorinated analog, tetrachloroethylene (B127269) (PCE), provide a strong basis for predicting its reactivity.[4][5] The reaction of alkenes with KMnO₄ is a well-established method for oxidation, with the products depending on the reaction conditions (temperature, pH, and concentration of KMnO₄).[6][7][8]

Analogy with Tetrachloroethylene Oxidation

The oxidation of tetrachloroethylene by potassium permanganate is a second-order reaction, being first-order with respect to both PCE and KMnO₄.[4][5] The reaction pathways are heavily influenced by pH.[4]

-

Acidic Conditions: The oxidation pathway is dominant, leading to the mineralization of PCE to CO₂ and chloride ions.[4]

-

Neutral and Alkaline Conditions: A hydroxylation pathway is favored, primarily forming oxalic acid before complete mineralization.[4]

Based on this analogy, the reaction of this compound with KMnO₄ is expected to proceed via similar pathways, yielding carbon dioxide and bromide ions under acidic conditions, and potentially brominated carboxylic acids or oxalic acid under neutral to alkaline conditions.

Quantitative Data for Tetrachloroethylene Oxidation by KMnO₄

| Parameter | Value | Conditions | Reference |

| Reaction Order | First-order in PCE, First-order in KMnO₄ | pH 7, ~0.05 M ionic strength | [5] |

| Second-Order Rate Constant (k) | 0.035 ± 0.004 M⁻¹ s⁻¹ | 20 °C | [4][5] |

| Activation Energy (Ea) | 9.3 ± 0.9 kcal/mol | - | [4] |

| pH Independence | Rate constant is independent of pH | pH 3-10 | [4] |

| Ionic Strength Independence | Rate constant is independent of ionic strength | I ≈ 0-0.2 M | [4] |

Experimental Protocol for Alkene Oxidation with KMnO₄ (General)

The following is a general procedure for the oxidative cleavage of an alkene using hot, acidic potassium permanganate.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the alkene in a suitable solvent (e.g., acetone, t-butanol, or water if the alkene is soluble).

-

Add a solution of potassium permanganate in water dropwise to the alkene solution. The KMnO₄ solution should also contain a strong acid, such as sulfuric acid.

-

Heat the reaction mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) may form.

-

Continue the reaction until the purple color persists, indicating an excess of KMnO₄.

-

Cool the reaction mixture and filter to remove the MnO₂.

-

The filtrate can then be worked up to isolate the acidic products. This typically involves acidification followed by extraction with an organic solvent.

Reactivity with Ozone (Ozonolysis)

The reaction of alkenes with ozone (O₃), known as ozonolysis, is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[9][10][11] The reaction proceeds through the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide.[9] The final products are determined by the work-up conditions.

Criegee Mechanism

The generally accepted mechanism for ozonolysis is as follows:

-

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form an unstable primary ozonide (a 1,2,3-trioxolane).

-

Retro-1,3-Dipolar Cycloaddition: The primary ozonide rapidly cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

-

1,3-Dipolar Cycloaddition: The carbonyl compound and the carbonyl oxide recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

For this compound, the symmetrical nature of the molecule simplifies the products of the initial cleavage.

Ozonolysis Products and Work-up

The secondary ozonide is typically not isolated but is treated in situ with a work-up reagent.

-

Reductive Work-up: Treatment with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and water will cleave the ozonide to yield carbonyl compounds. For this compound, this would be expected to produce phosgene's bromine analog, dibromophosgene (CBr₂O).

-

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) will also cleave the ozonide, and any resulting aldehydes would be oxidized to carboxylic acids. In the case of this compound, since no aldehydes are formed, the product would still be dibromophosgene.

General Experimental Protocol for Ozonolysis

-

Dissolve this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) in a flask equipped with a gas inlet tube and a vent.

-

Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath).[9]

-

Bubble a stream of ozone-oxygen mixture through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.[9][12]

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

-

Introduce the work-up reagent at low temperature.

-

Reductive Work-up: Add dimethyl sulfide and allow the solution to slowly warm to room temperature.

-

Oxidative Work-up: Add hydrogen peroxide and allow the reaction to proceed.

-

-

After the work-up is complete, the solvent is removed, and the product is isolated and purified, typically by distillation.

Potential for Peroxide Formation

Many organic compounds, particularly those containing C-H bonds adjacent to an ether, acetal, or alkene, can form explosive peroxides upon exposure to air and light.[13][14] This process, known as autoxidation, is a free-radical chain reaction.[15] While this compound is not commonly listed as a potent peroxide former, its unsaturated nature makes it susceptible to this process. The absence of allylic hydrogens likely reduces the rate of peroxide formation compared to other alkenes. However, as a safety precaution, it is prudent to treat this compound as a potential peroxide-forming compound.

General Mechanism of Autoxidation

-

Initiation: Formation of a radical species, often initiated by light or heat.

-

Propagation: The radical abstracts a hydrogen atom to form a carbon-centered radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule, propagating the chain.

-

Termination: Two radicals combine to form a non-radical species.

Given that this compound lacks C-H bonds, a direct hydrogen abstraction mechanism is not possible. However, radical addition to the double bond could initiate a similar process.

Experimental Protocol for Peroxide Detection

It is good laboratory practice to test for the presence of peroxides in any opened container of an unsaturated compound that has been stored for an extended period.

Qualitative Test using Potassium Iodide:

-

In a test tube, add 1 mL of the this compound to be tested.

-

Add 1 mL of glacial acetic acid.

-

Add a few crystals of potassium iodide (KI).

-

A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high and potentially dangerous concentration.

Commercial peroxide test strips are also available and provide a semi-quantitative measure of peroxide concentration.

Visualizations

Caption: Reaction of this compound with Fuming Nitric Acid.

Caption: Criegee Mechanism for the Ozonolysis of this compound.

References

- 1. Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. webqc.org [webqc.org]

- 8. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

- 9. scirp.org [scirp.org]

- 10. baranlab.org [baranlab.org]

- 11. CN104086403A - Acetyl bromide synthesis production process - Google Patents [patents.google.com]

- 12. Khan Academy [khanacademy.org]

- 13. shout.education [shout.education]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Tetrabromoethylene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Tetrabromoethylene (CAS No. 79-28-7). Due to the persistent confusion with 1,1,2,2-Tetrabromoethane (CAS No. 79-27-6) in available literature, this document clearly distinguishes between the two compounds, presenting the available data for this compound and highlighting where data is lacking.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C2Br4 | [1][2] |

| Molecular Weight | 343.64 g/mol | [2][3][4] |

| CAS Number | 79-28-7 | [1][2][3] |

| Appearance | Colorless crystals | [1][5] |

| Melting Point | 56.5 °C | [2][3] |

| Boiling Point | 226.55 °C | [2][3] |

| Density (approximate) | 2.756 g/cm³ | [3] |

| Flash Point | 78.1 °C | [2][3] |

| Vapor Pressure | 0.122 mmHg at 25°C | [3] |

Toxicological Data

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of specific quantitative toxicity data for this compound (CAS 79-28-7). Many sources incorrectly attribute the toxicological data of 1,1,2,2-Tetrabromoethane (CAS 79-27-6) to this compound. The Safety Data Sheet from Guidechem for this compound explicitly states "no data available" for acute oral, inhalation, and dermal toxicity.[6][7]

For the purpose of risk assessment and to highlight the data gap, the toxicological data for the closely related but distinct compound, 1,1,2,2-Tetrabromoethane, is presented below. It is crucial to handle this compound with the assumption of significant toxicity until specific data becomes available.

Toxicological Data for 1,1,2,2-Tetrabromoethane (CAS 79-27-6)

| Metric | Value | Species | Route | Source |

| LD50 | 1200 mg/kg | Rat | Oral | [8][9] |

| LC50 | 549 mg/m³ (4 h) | Rat | Inhalation | [9] |

| LD50 | 5250 mg/kg | Rat | Dermal | [8] |

Health Effects of 1,1,2,2-Tetrabromoethane (for reference):

-

Acute Effects: Harmful if swallowed and fatal if inhaled.[8][10] Causes serious eye irritation.[8][10] May cause central nervous system depression.[9]

-

Chronic Effects: Potential for liver and kidney damage with prolonged or repeated exposure.[11]

Given that this compound is an irritant, similar or potentially more severe health effects should be anticipated.[1]

Handling and Storage Precautions

Due to the lack of comprehensive toxicological data, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile) are required. Always inspect gloves for integrity before use.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.

-

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]

Safe Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.[10]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[10]

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents and active metals (e.g., aluminum, magnesium).[12]

-

The storage area should be secured and accessible only to authorized personnel.[10]

Experimental Protocols

General Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Gather all necessary PPE and inspect for integrity.

-

Have spill cleanup materials readily available.

-

Review the Safety Data Sheet (SDS) before starting work.

-

-

Procedure:

-

Don the appropriate PPE.

-

Conduct all manipulations of this compound within the chemical fume hood.

-

Weigh or transfer the chemical carefully to avoid generating dust or vapors.

-

Keep the container sealed when not in immediate use.

-

-

Post-Procedure:

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Properly dispose of all waste materials.

-

Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.

-

Spill Response Protocol

-

Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety officer.

First Aid and Firefighting Measures

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Decomposition on burning can produce toxic and corrosive fumes, including hydrogen bromide.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

-

Contaminated packaging should be treated as hazardous waste.[10]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Cas 79-28-7,this compound | lookchem [lookchem.com]

- 4. This compound,(CAS# 79-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 79-28-7 Name: this compound [xixisys.com]

- 8. cpachem.com [cpachem.com]

- 9. 1,1,2,2-Tetrabromoethane | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Buy this compound | 79-28-7 [smolecule.com]

Methodological & Application